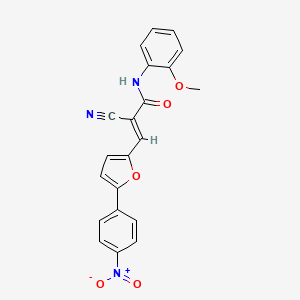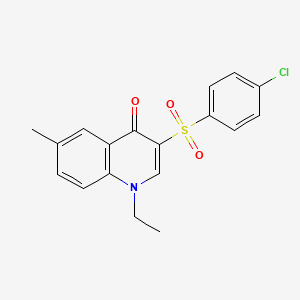![molecular formula C17H18ClNO3 B2719401 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide CAS No. 98841-62-4](/img/structure/B2719401.png)
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a chemical compound with the linear formula C17H18ClNO3 . It has a molecular weight of 319.791 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is defined by its linear formula C17H18ClNO3 . The compound’s structure can be viewed using specific software that can interpret 2D Mol files or computed 3D SD files .科学的研究の応用
Environmental Impact and Biodegradation
Chlorinated compounds, including chlorophenols and chlorinated ethenes, are widely studied due to their environmental persistence and potential toxic effects. For instance, chlorophenols are recognized for their moderate toxicity to aquatic life and potential to form more toxic by-products through natural processes such as chlorination and photodegradation. These compounds are significant as they highlight the environmental pathways and degradation behaviors that might be relevant to 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, given its chlorinated and aromatic structure. Studies suggest the need for understanding the degradation pathways and environmental fate of such chlorinated aromatic compounds to mitigate their impact on ecosystems (Krijgsheld & Gen, 1986; Weatherill et al., 2018).
Pharmacological and Toxicological Properties
The pharmacological properties of similar chlorinated compounds have been extensively reviewed, indicating potential for diverse biological activities. For instance, metoclopramide, a compound with chloro and ethoxy phenyl groups, has been studied for its effects on gastrointestinal motility and as an antiemetic. This suggests that structurally complex compounds like 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide could also possess unique biological activities worth exploring (Pinder et al., 2012). Furthermore, the toxicological profiles of chlorinated solvents highlight the importance of studying the health implications of occupational exposure to chlorinated compounds, including potential central nervous system, liver, kidney toxicity, and carcinogenicity (Ruder, 2006).
Supramolecular Chemistry Applications
Research into benzene-1,3,5-tricarboxamides (BTAs) underscores the utility of aromatic compounds with specific substituents in supramolecular chemistry. BTAs, including potentially related structures like 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide, are praised for their ability to self-assemble into one-dimensional structures due to hydrogen bonding. These properties make them valuable in nanotechnology, polymer processing, and even biomedical applications, showcasing the broad applicability of aromatic compounds with specific functional groups (Cantekin et al., 2012).
特性
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-3-12(11-16(15)22-2)9-10-19-17(20)13-4-6-14(18)7-5-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIALHRNGCMHQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
CAS RN |
98841-62-4 |
Source


|
| Record name | 4-CHLORO-N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)
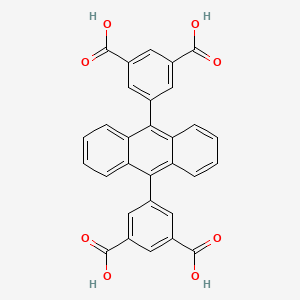
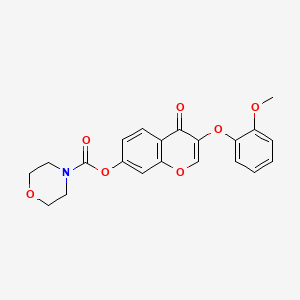
![4-[(6-Methoxypyridin-3-YL)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2719327.png)

![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)
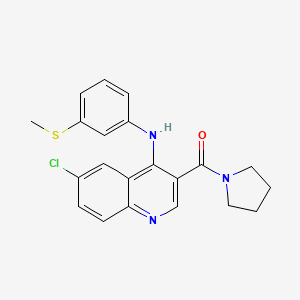

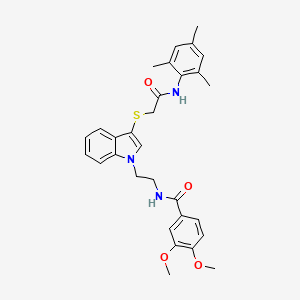
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
